
2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C22H31N3O5S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agonist Activity at 5-HT1D Receptors
Research shows that derivatives of indolyethylamines, including compounds similar to 2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, display agonist activity at the 5-HT1D receptors. This finding is crucial in understanding the role of these compounds in receptor binding and potential therapeutic applications (Barf et al., 1996).
Sulfonylation of Indoles
A study on the KI/H2O2-mediated 2-sulfonylation of substituted indoles, related to the chemical structure of the compound , shows the potential for creating diverse sulfonylation products, which can be critical in various synthetic and medicinal chemistry applications (Zhang et al., 2018).
Synthesis of Antifungal Agents
Compounds containing elements of this compound have been identified as potential antifungal agents. A study highlights the synthesis of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showing significant in vitro activity against various fungi species, including molds and dermatophytes (Bardiot et al., 2015).
Anticancer Activity in Human Breast Cancer Cells
Research on novel indole-based sulfonohydrazide derivatives, structurally related to the compound of interest, has shown promising results in inhibiting the proliferation of estrogen receptor-positive and triple-negative breast cancer cell lines. This opens up avenues for further exploration in cancer therapeutics (Gaur et al., 2022).
Antibacterial and Antifungal Activities
Certain derivatives similar to the compound have shown substantial antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents. Studies highlight the synthesis and biological activity evaluation of these compounds, emphasizing their relevance in the field of medicinal chemistry (Darwish et al., 2014).
Cancer Detection Using Optical Imaging
A study on a related water-soluble 2-indole derivative demonstrates its application in cancer detection using optical imaging. This showcases the potential use of such compounds in developing diagnostic tools for cancer (Pham et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-5-23(6-2)21(26)14-24-13-20(18-9-7-8-10-19(18)24)31(28,29)15-22(27)25-11-16(3)30-17(4)12-25/h7-10,13,16-17H,5-6,11-12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYBLNYDMNBRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
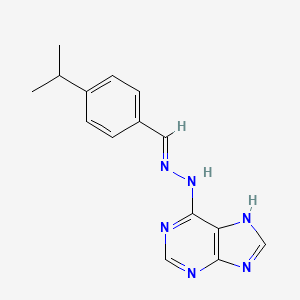
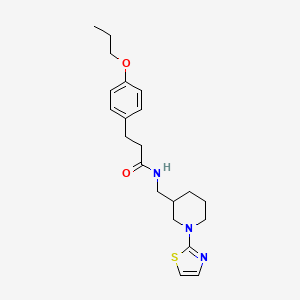
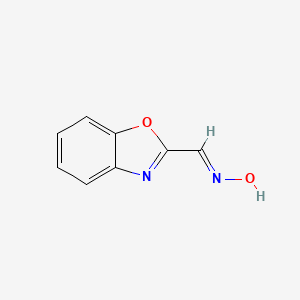
![1-Boc-4-[(benzylamino)methyl]piperidine](/img/structure/B3004963.png)
![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)
![Methyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3004966.png)
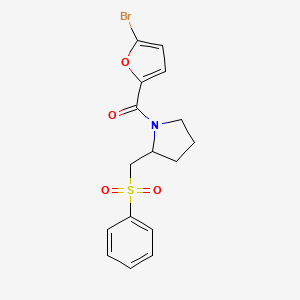
![8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3004968.png)
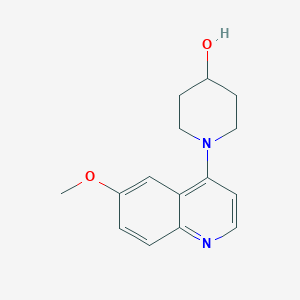
![1-[4-[(2R)-2-Methylthiomorpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004971.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxyethyl)(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3004972.png)
![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3004975.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B3004976.png)
![N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B3004980.png)
